

Application Notes and Protocols for Quantitative PCR Analysis of Human HSPA4 Gene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2, is a member of the HSP110 family of heat shock proteins. It functions as a molecular chaperone, playing a crucial role in protein folding, assembly, and translocation across cellular membranes. HSPA4 is integral to the cellular stress response, particularly the Unfolded Protein Response (UPR), which is activated upon accumulation of misfolded proteins in the endoplasmic reticulum. Emerging evidence indicates the involvement of HSPA4 in various signaling pathways, including the AKT pathway, and its dysregulation has been implicated in the progression of diseases such as cancer, making it a gene of significant interest for research and therapeutic development.

This document provides detailed application notes and protocols for the quantitative analysis of human HSPA4 gene expression using quantitative Polymerase Chain Reaction (qPCR).

Quantitative PCR Primers for Human HSPA4

Accurate and reliable quantification of HSPA4 gene expression by qPCR is dependent on the use of validated primers. The following table summarizes a commercially available and tested primer set for the human HSPA4 gene.



Gene	Human HSPA4	
Locus ID	3308	
NCBI RefSeq Accession	NM_002154	
Forward Primer (5' to 3')	GACCTGCCAATCGAGAATCAGC	
Reverse Primer (5' to 3')	CTGCGTTCTTAGCATCATTCCGC	
Vendor	OriGene Technologies	
Catalog Number	HP205892	
Amplicon Size	Information not specified by the vendor	
Notes	These primers are designed to detect the major transcript variants of HSPA4. It is recommended to perform a melting curve analysis to verify the specificity of the amplification product.	

Experimental Protocols RNA Extraction and cDNA Synthesis

High-quality RNA is essential for accurate qPCR results. It is recommended to use a reputable RNA extraction kit and to treat the RNA sample with DNase I to remove any contaminating genomic DNA.

Protocol for cDNA Synthesis:

- RNA Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
- Reverse Transcription Reaction Setup:
 - In a sterile, nuclease-free tube, combine the following components:
 - Total RNA: 1 μg
 - Random hexamers or oligo(dT) primers: 50-250 ng



- dNTP mix (10 mM each): 1 μL
- Nuclease-free water: to a final volume of 13 μL
- Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
- Reverse Transcription:
 - Add the following components to the tube:
 - 5X First-Strand Buffer: 4 μL
 - 0.1 M DTT: 1 µL
 - RNase Inhibitor (e.g., RNaseOUT™): 1 μL
 - Reverse Transcriptase (e.g., SuperScript™ IV): 1 μL
 - Mix gently by pipetting and incubate at 50-55°C for 10-15 minutes.
 - Inactivate the enzyme by heating at 80°C for 10 minutes.
- Storage: The resulting cDNA can be stored at -20°C until use in qPCR.

Quantitative PCR (qPCR) Protocol

The following protocol is a general guideline for SYBR Green-based qPCR analysis of HSPA4 expression. Optimization of reaction conditions may be necessary depending on the qPCR instrument and reagents used.

qPCR Reaction Setup (per 20 μL reaction):



Component	Volume	Final Concentration
2X SYBR Green qPCR Master Mix	10 μL	1X
Forward Primer (10 μM)	0.5 μL	250 nM
Reverse Primer (10 μM)	0.5 μL	250 nM
cDNA (diluted)	2 μL	(e.g., 10-100 ng)
Nuclease-free water	7 μL	-
Total Volume	20 μL	

qPCR Cycling Conditions (example):

Stage	Step	Temperature	Duration	Cycles
1	Initial Denaturation	95°C	10 minutes	1
2	Denaturation	95°C	15 seconds	40
Annealing/Exten sion	60°C	1 minute		
3	Melting Curve Analysis	(Refer to instrument guidelines)	1	

Data Analysis:

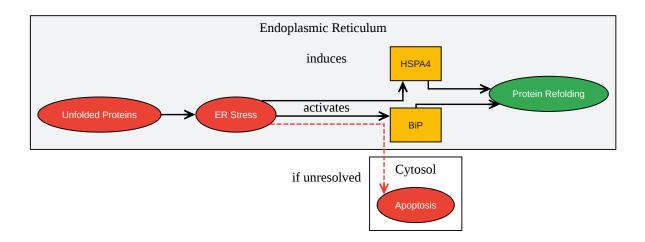
Relative quantification of HSPA4 gene expression can be performed using the $\Delta\Delta$ Ct method. This requires the use of a validated endogenous control gene (e.g., GAPDH, ACTB, B2M) for normalization.

HSPA4 Signaling Pathway and Experimental Workflow



HSPA4 in the Unfolded Protein Response (UPR)

HSPA4 is a key component of the UPR, a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under ER stress, HSPA4, along with other chaperones like BiP (HSPA5), helps to refold misfolded proteins. If the stress is prolonged and cannot be resolved, the UPR can trigger apoptosis.



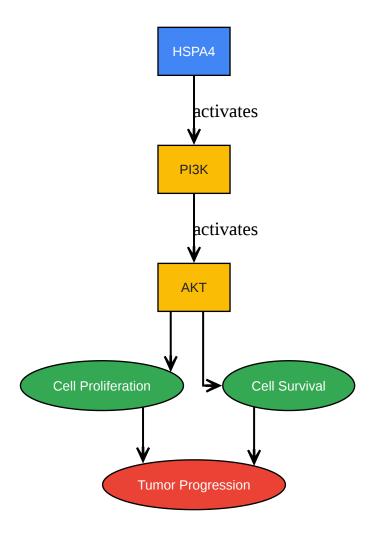
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Caption: HSPA4's role in the Unfolded Protein Response (UPR).

HSPA4 in the AKT Signaling Pathway in Cancer

In some cancers, HSPA4 has been shown to promote tumor progression through the activation of the AKT signaling pathway. This pathway is a central regulator of cell survival, proliferation, and growth.





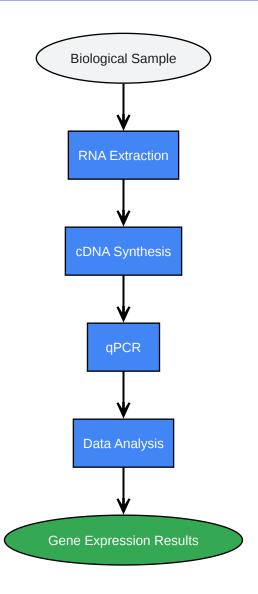
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Caption: HSPA4's involvement in the AKT signaling pathway.

Experimental Workflow for HSPA4 qPCR Analysis

The following diagram illustrates the logical flow of a typical qPCR experiment for analyzing HSPA4 gene expression.





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Caption: A typical experimental workflow for qPCR.

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